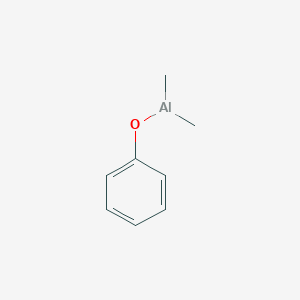
Iridium--titanium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium-titanium (1/3) is a compound that combines iridium and titanium in a specific ratio. Iridium is known for its high density, corrosion resistance, and high melting point, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iridium-titanium compounds typically involves high-temperature processes. One common method is the co-precipitation technique, where iridium and titanium precursors are mixed in a solution, followed by precipitation and calcination at high temperatures. Another method involves the use of metal nitrates, where iridium and titanium nitrates are mixed and then subjected to thermal decomposition .
Industrial Production Methods: In industrial settings, iridium-titanium compounds are often produced using advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form iridium oxide and titanium oxide under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur at high temperatures and may require catalysts to enhance the reaction rates .
Major Products: The major products formed from these reactions include iridium oxide, titanium oxide, and mixed oxides of iridium and titanium. These products have significant applications in catalysis and other industrial processes .
Wissenschaftliche Forschungsanwendungen
Iridium-titanium compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which iridium-titanium compounds exert their effects is primarily through their catalytic activity. The iridium atoms act as active sites for various chemical reactions, while the titanium atoms provide structural support and enhance the stability of the compound. This combination allows for efficient catalysis and improved reaction rates .
Molecular Targets and Pathways: In biological applications, iridium-titanium compounds interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Platinum-Titanium Compounds: Similar to iridium-titanium, platinum-titanium compounds are used in catalysis and have applications in various industries.
Rhodium-Titanium Compounds: These compounds also exhibit catalytic properties and are used in chemical synthesis and industrial processes.
Uniqueness: Iridium-titanium compounds are unique due to their high stability and resistance to sintering, which makes them highly effective as catalysts. Additionally, the combination of iridium’s catalytic properties and titanium’s structural support results in a compound with superior performance compared to other similar compounds .
Eigenschaften
CAS-Nummer |
12056-24-5 |
|---|---|
Molekularformel |
IrTi3 |
Molekulargewicht |
335.82 g/mol |
IUPAC-Name |
iridium;titanium |
InChI |
InChI=1S/Ir.3Ti |
InChI-Schlüssel |
DPQZLZNWOSWMJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


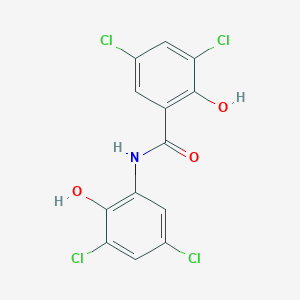
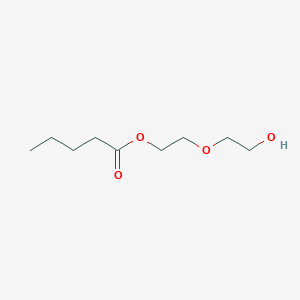
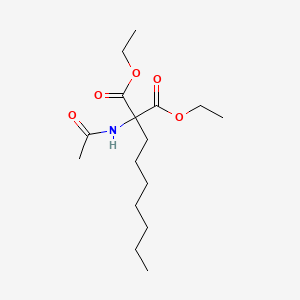
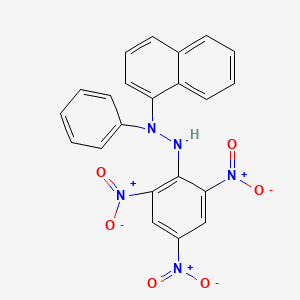
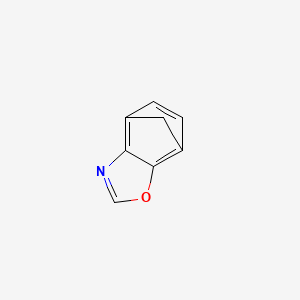
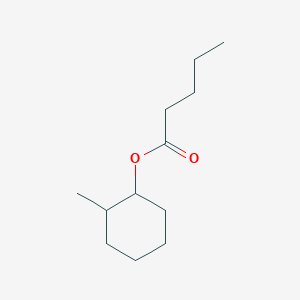
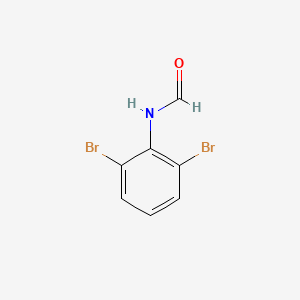
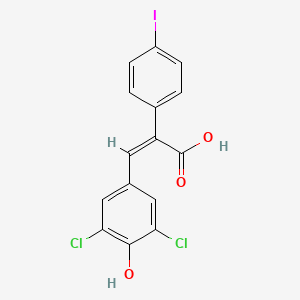
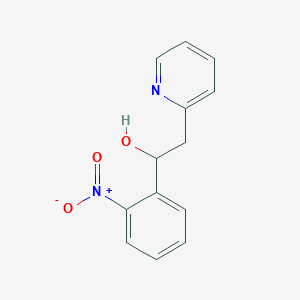
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
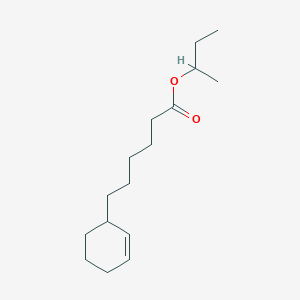
![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
